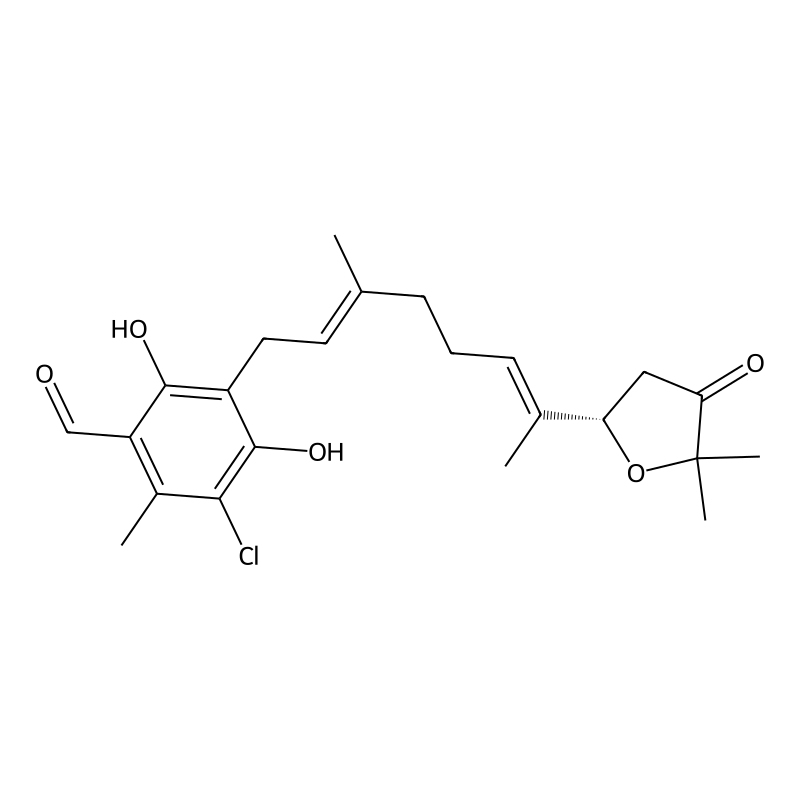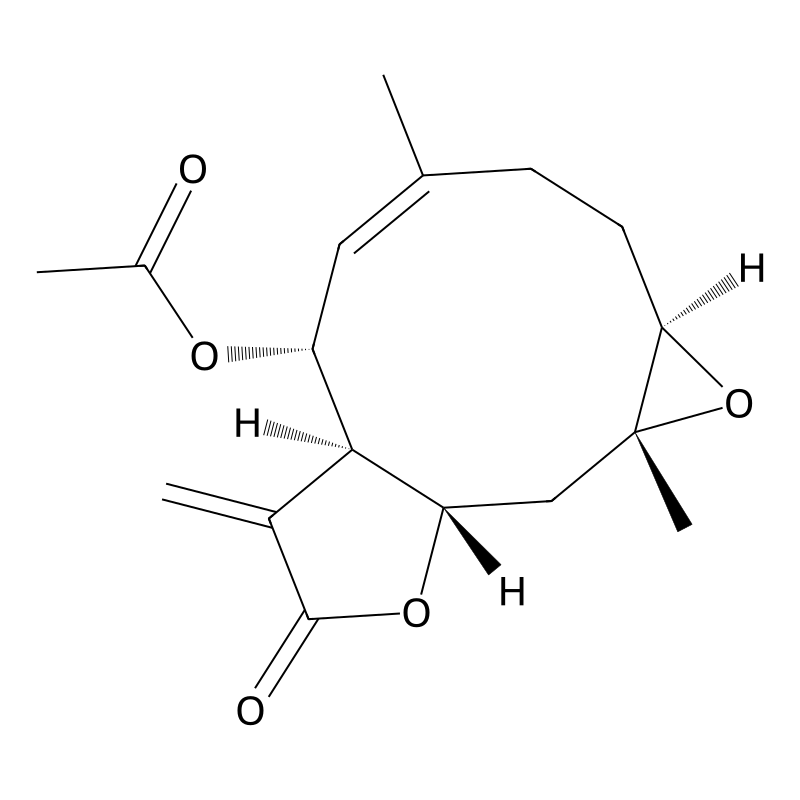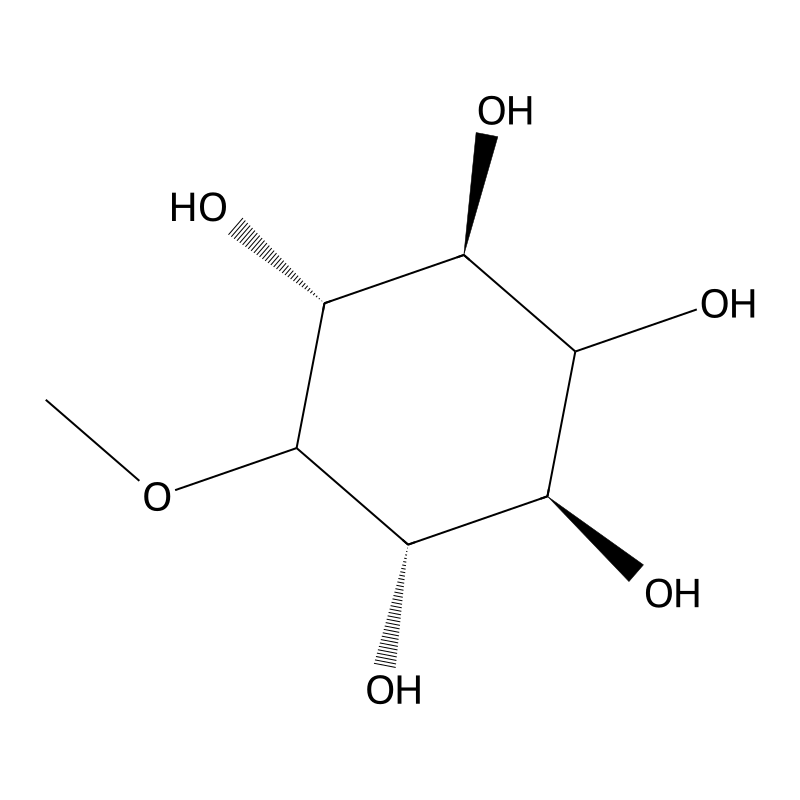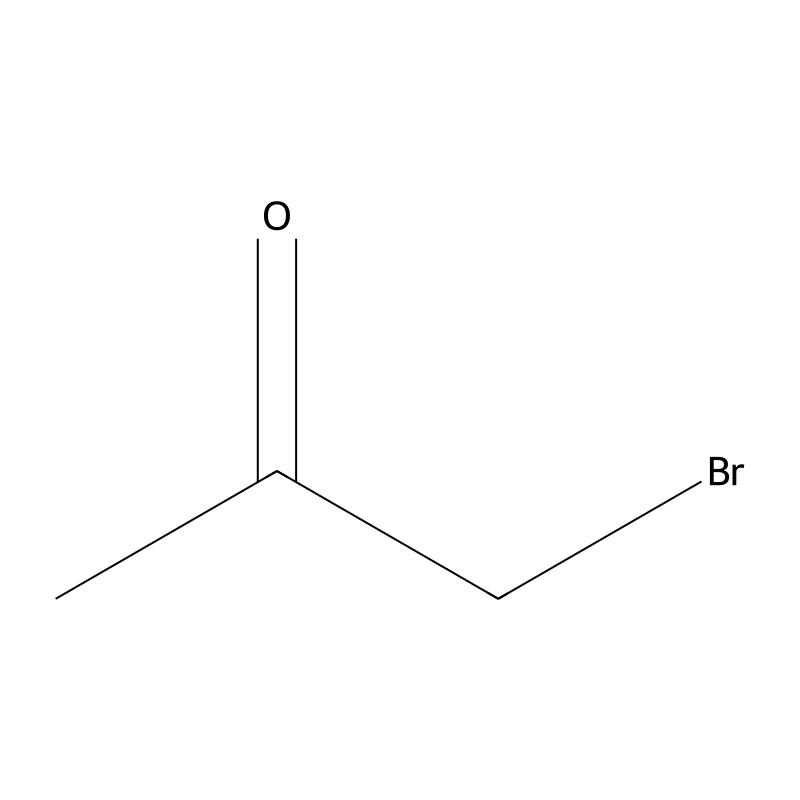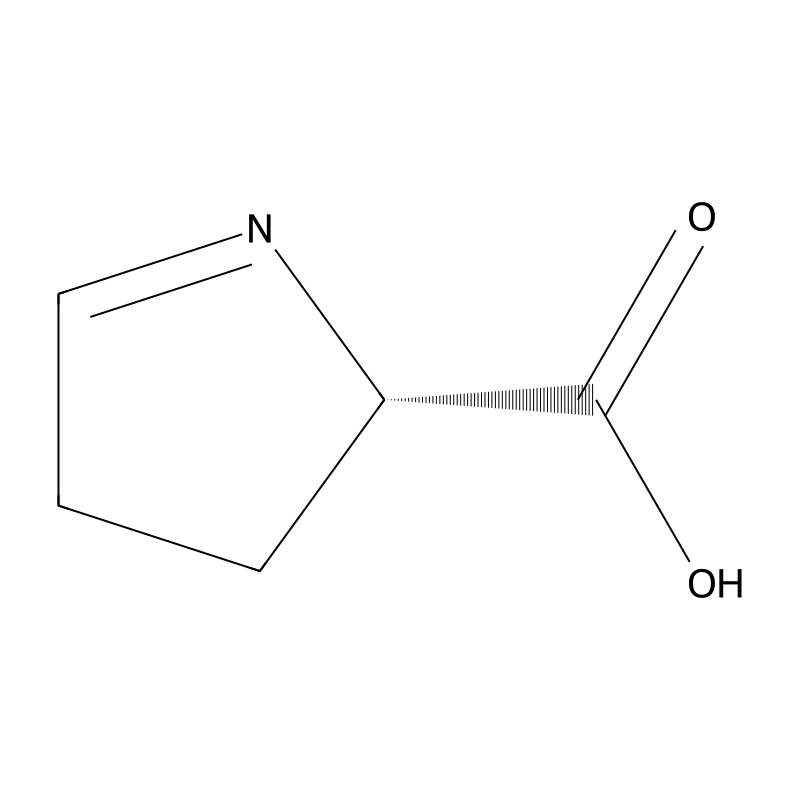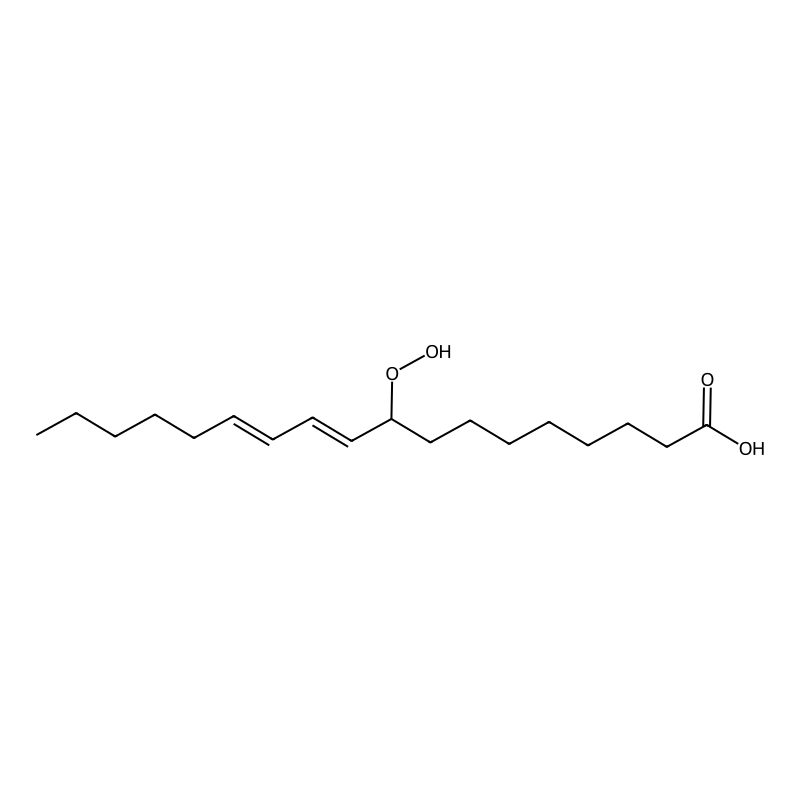Methyl (4S)-4-(tritylamino)cyclopent-1-ene-1-carboxylate
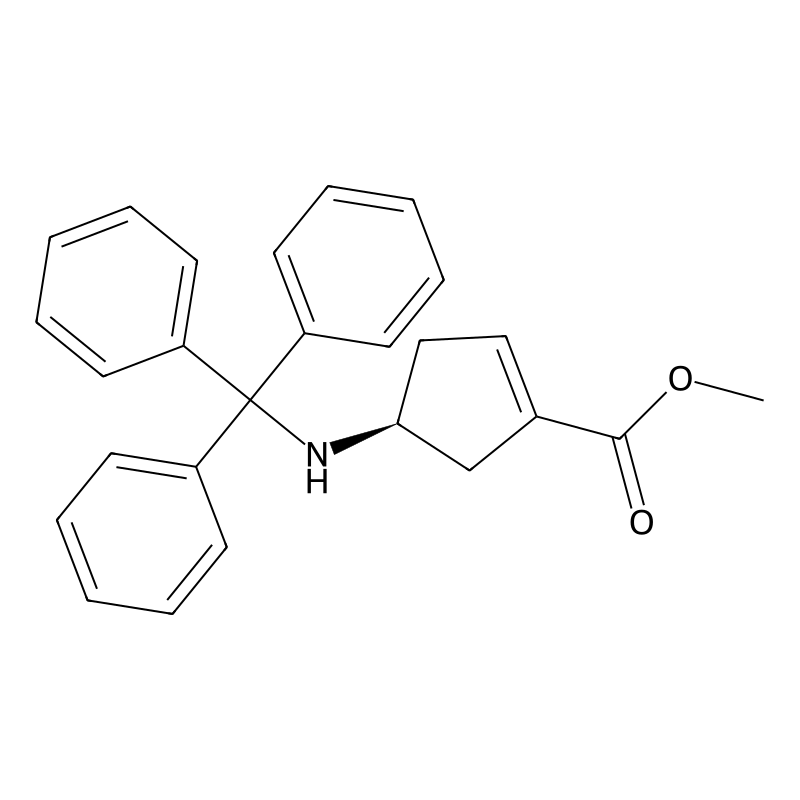
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Methyl (4S)-4-(tritylamino)cyclopent-1-ene-1-carboxylate is a chemical compound with the molecular formula C26H25NO2 and a molecular weight of 383.48 g/mol. It features a cyclopentene ring substituted with a tritylamino group and a carboxylate ester. This compound is notable for its chirality, specifically the (4S) configuration, which influences its chemical behavior and potential biological activity .
- Nucleophilic Substitution Reactions: The tritylamino group can act as a nucleophile, facilitating substitutions on electrophilic centers.
- Esterification: The carboxylate group can undergo reactions with alcohols to form new esters.
- Cycloaddition Reactions: The cyclopentene moiety is reactive towards dienophiles in Diels-Alder reactions, which can lead to the formation of larger cyclic structures.
The synthesis of methyl (4S)-4-(tritylamino)cyclopent-1-ene-1-carboxylate typically involves multi-step organic synthesis strategies, including:
- Formation of the Cyclopentene Ring: This can be achieved through cyclization reactions starting from appropriate precursors.
- Introduction of the Tritylamino Group: This step often involves the reaction of an amine with trityl chloride or similar reagents.
- Esterification: The final step involves reacting the cyclopentene derivative with methyl chloroformate or methanol to introduce the carboxylate functionality.
Methyl (4S)-4-(tritylamino)cyclopent-1-ene-1-carboxylate has potential applications in:
- Pharmaceutical Development: As a scaffold for drug design, particularly in creating compounds targeting specific biological pathways.
- Organic Synthesis: Serving as an intermediate in the synthesis of more complex organic molecules.
- Material Science: Potential use in developing new materials due to its unique structural properties.
Interaction studies for methyl (4S)-4-(tritylamino)cyclopent-1-ene-1-carboxylate could focus on:
- Binding Affinity with Biological Targets: Investigating how this compound interacts with enzymes or receptors.
- Molecular Docking Studies: Utilizing computational methods to predict binding modes and affinities.
Such studies are essential for understanding its pharmacological potential and optimizing its structure for better activity.
Methyl (4S)-4-(tritylamino)cyclopent-1-ene-1-carboxylate shares structural similarities with various other compounds. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl cyclopentene-1-carboxylate | C7H10O2 | Simpler structure without the tritylamino group |
| N-Trityl-L-alanine | C17H21N | Amino acid derivative; used in peptide synthesis |
| 4-Tritylphenylalanine | C22H25N | Contains phenylalanine; used in protein studies |
| Methyl 2-cyclopentenecarboxylate | C8H10O2 | Alternative cyclopentene derivative |
Uniqueness
Methyl (4S)-4-(tritylamino)cyclopent-1-ene-1-carboxylate is unique due to its combination of a chiral center, a cyclopentene ring, and a tritylamino substituent, making it a versatile compound for further chemical modifications and biological investigations. Its structural complexity allows it to engage in diverse

